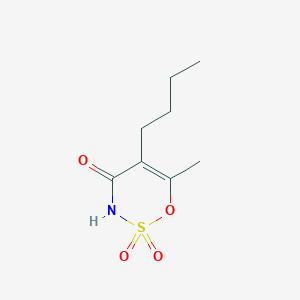
5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione is a synthetic organic compound belonging to the oxathiazine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Cyclization reactions: Involving the formation of the oxathiazine ring.
Substitution reactions: Introducing the butyl and methyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum for specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialized materials or chemicals.
Wirkmechanismus
The mechanism by which 5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes.
Receptor modulation: Interacting with cellular receptors.
Signal transduction: Affecting intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione include other oxathiazines with different substituents. Examples may include:
- 5-Butyl-6-ethyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione
- 5-Propyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione
Eigenschaften
CAS-Nummer |
90986-54-2 |
|---|---|
Molekularformel |
C8H13NO4S |
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
5-butyl-6-methyl-2,2-dioxooxathiazin-4-one |
InChI |
InChI=1S/C8H13NO4S/c1-3-4-5-7-6(2)13-14(11,12)9-8(7)10/h3-5H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
QUZOWACWRJDPQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(OS(=O)(=O)NC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















